An In-depth Technical Guide to 4,4'-Methylenebis(2,6-diisopropylaniline)
An In-depth Technical Guide to 4,4'-Methylenebis(2,6-diisopropylaniline)
CAS Number: 19900-69-7
Introduction
4,4'-Methylenebis(2,6-diisopropylaniline), also known as M-DIPA, is a sterically hindered aromatic diamine. Its chemical structure, characterized by two 2,6-diisopropylaniline units linked by a methylene bridge, imparts unique properties that make it a valuable component in various industrial and research applications.[1][2] The bulky isopropyl groups flanking the amine functionalities provide significant steric hindrance, which influences its reactivity and enhances the thermal and mechanical stability of polymers derived from it.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and potential biological significance of 4,4'-Methylenebis(2,6-diisopropylaniline) for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The key physical and chemical properties of 4,4'-Methylenebis(2,6-diisopropylaniline) are summarized in the table below. These properties are crucial for its application in polymer chemistry and as a potential intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 19900-69-7 | [3][4] |
| Molecular Formula | C25H38N2 | [1][3][4] |
| Molecular Weight | 366.58 g/mol | [3][5][6] |
| IUPAC Name | 4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)aniline | [4] |
| Synonyms | M-DIPA, 4,4'-MBDA, Lonzacure M-DIPA | [4][7][8] |
| Appearance | Light beige to brown solid; may also be a solidified melt | [2][3] |
| Melting Point | 10-30 °C | [3] |
| Boiling Point | 215-218 °C at 0.5 mmHg | [3] |
| Density | 0.99 g/cm³ | [3] |
| Solubility | Slightly soluble in DMSO and Methanol. Water solubility: 488 ng/L at 23°C. | [3] |
| Flash Point | 113 °C | [3] |
| LogP | 5.68 at 23.3°C | [3] |
Applications in Material Science
The primary industrial application of 4,4'-Methylenebis(2,6-diisopropylaniline) is in polymer chemistry.
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Polyurethane Chain Extender : It serves as an excellent chain extender for elastomeric polyurethanes, particularly in systems that cure at room temperature.[3][9][10] The diamine reacts with isocyanates to form robust polymer networks, enhancing the mechanical properties, such as tensile strength and elasticity, and thermal stability of the resulting polyurethane material.[1][10]
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Epoxy Curing Agent : It is also utilized as a curing agent for epoxy resins.[3][9] The amine groups react with the epoxide groups to create a cross-linked network, which improves the overall performance of the epoxy material.[1]
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Intermediate for Organic Synthesis : Beyond its direct use in polymers, it is an intermediate for various organic syntheses, serving as a foundational element for creating other specialized chemicals.[1][3][9]
Experimental Protocols
Synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline)
A common method for the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) involves the condensation reaction of 2,6-diisopropylaniline with a methylene source, such as formaldehyde or dimethyl sulfoxide, in the presence of an acid catalyst.[1][9] The following protocol is based on a patented method.
Materials:
-
2,6-diisopropylaniline hydrochloride
-
Diethyl carbonate (solvent)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel equipped with a stirrer and heating mantle, suspend 2,6-diisopropylaniline hydrochloride (0.05 mole) in diethyl carbonate (150 ml).[9]
-
Heat the stirred mixture to 125°C under a nitrogen atmosphere.[9]
-
Slowly add dimethyl sulfoxide (7.1 ml) to the heated mixture over a period of 30 minutes.[9]
-
Continue heating the reaction mixture for an additional 30 minutes. The solution may change color, for instance, to purple.[9]
-
Upon cooling, crystalline solids of the hydrochloride salt of 4,4'-Methylenebis(2,6-diisopropylaniline) may form.[9]
-
The product can be isolated by filtration. Further purification can be achieved by neutralization with an aqueous base (e.g., sodium hydroxide), extraction with an organic solvent like toluene, followed by washing, drying, and removal of the solvent.[9]
-
The final product can be analyzed by techniques such as Vapor Phase Chromatography (VPC) or Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.[9]
Caption: Workflow for the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline).
Analytical Methods
Several analytical techniques are employed for the characterization and quality control of 4,4'-Methylenebis(2,6-diisopropylaniline).
| Analytical Technique | Purpose |
| Proton NMR (¹H NMR) | Structural elucidation and characterization of impurities.[3][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of components in a mixture; purity assessment. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and separation of the compound from related substances. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups present in the molecule. |
Biological Activity and Signaling Pathways
While direct studies on the biological signaling pathways of 4,4'-Methylenebis(2,6-diisopropylaniline) are not extensively documented in publicly available literature, research on structurally similar aniline derivatives provides valuable insights into its potential biological activities. The audience in drug development often explores such analogues to predict potential effects and guide research.
A notable analogue, 4-isopropyl-2,6-bis(1-phenylethyl)aniline 1 (KTH-13-AD1), has demonstrated significant anti-inflammatory properties.[12][13] This compound was shown to suppress the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in macrophage-like cells.[12][13] The mechanism of this anti-inflammatory action was linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13]
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (like lipopolysaccharide, LPS), a cascade involving the IκB kinase (IKK) complex is activated. IKK phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including iNOS and TNF-α.[12]
The analogue KTH-13-AD1 was found to suppress this pathway by inhibiting upstream signaling components, including IκBα, IKKα/β, and Src.[12] Given the structural similarities, it is plausible that 4,4'-Methylenebis(2,6-diisopropylaniline) could exhibit similar modulatory effects on this or other cellular signaling pathways. This potential makes it a compound of interest for further investigation in drug discovery and development, particularly in the context of inflammatory diseases.
Caption: Potential inhibition of the NF-κB signaling pathway.
Safety and Handling
4,4'-Methylenebis(2,6-diisopropylaniline) may pose health risks, including skin and respiratory irritation.[2] It is harmful if swallowed and may be harmful in contact with the skin.[4] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Conclusion
4,4'-Methylenebis(2,6-diisopropylaniline) is a versatile aromatic diamine with significant applications in polymer science due to the enhanced properties it imparts to materials like polyurethanes and epoxies. Its synthesis and analysis are well-established, providing a solid foundation for its use and further development. For researchers in drug discovery, the biological activities of structurally related compounds suggest that it may be a valuable scaffold for investigating novel therapeutic agents, particularly those targeting inflammatory pathways. As with any chemical, proper safety precautions are essential during its handling and use.
References
- 1. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CAS 19900-69-7: 4,4′-Methylenebis(2,6-diisopropylaniline) [cymitquimica.com]
- 3. 4,4'-Methylenebis(2,6-diisopropylaniline) | 19900-69-7 | Benchchem [benchchem.com]
- 4. 4,4'-Methylenebis(2,6-diisopropylaniline) | C25H38N2 | CID 88307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 4,4'-Methylenebis(2-isopropyl-6-methylaniline) - analysis - Analytice [analytice.com]
- 8. 4,4'-Methylenebis(2,6-diisopropylaniline) (19900-69-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Nuclear magnetic resonance study of 2,6-diisopropylaniline (2,6-DIPA) and 4,4'-methylenebis (2,6-diisopropylaniline) (MDIPA) (Technical Report) | OSTI.GOV [osti.gov]
- 12. 4-Isopropyl-2,6-bis(1-phenylethyl)aniline 1, an Analogue of KTH-13 Isolated from Cordyceps bassiana, Inhibits the NF-κB-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
